![molecular formula C11H9BrN2 B13842528 2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
2-[(3-bromophenyl)methyl]Pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromophenyl)methyl]Pyrimidine is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a 3-bromophenylmethyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methyl]Pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a brominated aromatic compound with a pyrimidine derivative using a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromophenyl)methyl]Pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-[(3-bromophenyl)methyl]Pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents with antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds for research purposes.
Mécanisme D'action
The mechanism of action of 2-[(3-bromophenyl)methyl]Pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These interactions can lead to anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-bromophenyl)methyl]Pyrimidine
- 2-[(3-chlorophenyl)methyl]Pyrimidine
- 2-[(4-methoxyphenyl)methyl]Pyrimidine
Uniqueness
2-[(3-bromophenyl)methyl]Pyrimidine is unique due to the presence of the 3-bromophenylmethyl group, which can influence its reactivity and biological activity. The position and type of substituent on the aromatic ring can significantly affect the compound’s pharmacological properties and its interactions with molecular targets .
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H9BrN2/c12-10-4-1-3-9(7-10)8-11-13-5-2-6-14-11/h1-7H,8H2 |
Clé InChI |
QOXBTMDVUUMKDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


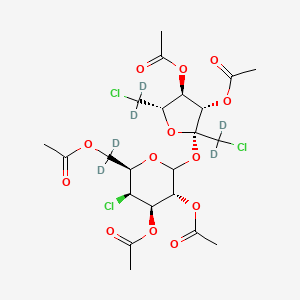
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

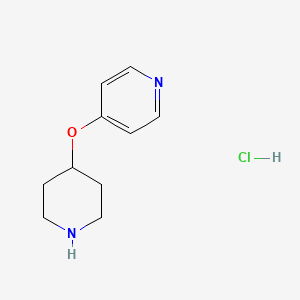
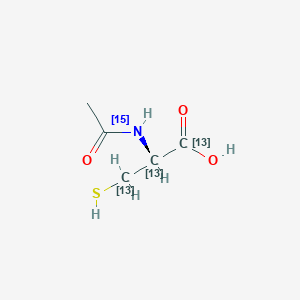
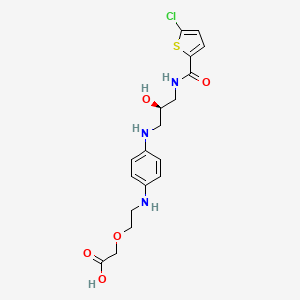
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
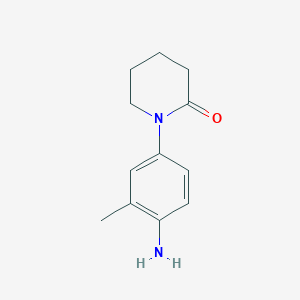
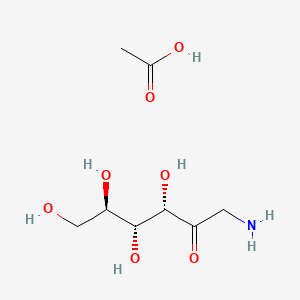
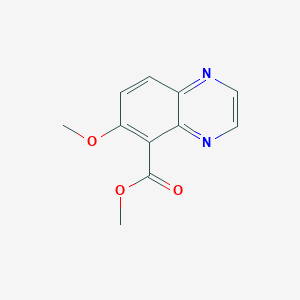
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)



